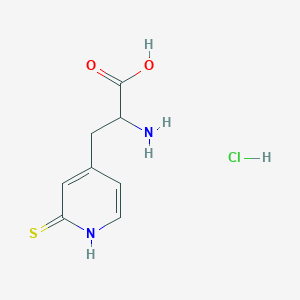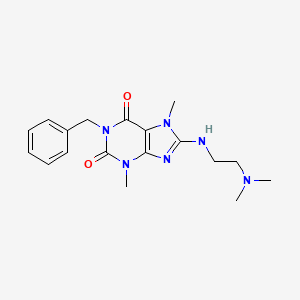![molecular formula C13H11FO3 B2357503 [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)
[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-310696 is a chemical compound known for its role as an inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1). This inhibition increases Wnt signaling, which is crucial in various biological processes, including cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-310696 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of a benzene sulfonamide derivative with a piperidine derivative under controlled conditions.
Introduction of functional groups: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-310696 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Continuous flow processes: These processes are employed to enhance efficiency and yield, reducing the reaction time and improving the overall production rate.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-310696 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of WAY-310696 with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
WAY-310696 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sFRP-1 and its effects on Wnt signaling pathways.
Biology: The compound is employed in research to understand its role in cell proliferation, differentiation, and migration.
Medicine: WAY-310696 is investigated for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and bone disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Mechanism of Action
WAY-310696 exerts its effects by inhibiting secreted Frizzled-Related Protein-1 (sFRP-1), preventing it from interacting with Wnt proteins. This inhibition leads to an increase in Wnt signaling, which activates various downstream pathways involved in cell proliferation, differentiation, and migration .
Comparison with Similar Compounds
Similar Compounds
WAY-316606: Another sFRP-1 inhibitor with similar biological activities.
ICG-001: A compound that inhibits the interaction between β-catenin and CREB-binding protein, affecting Wnt signaling.
XAV-939: A tankyrase inhibitor that stabilizes Axin, leading to the degradation of β-catenin and inhibition of Wnt signaling.
Uniqueness
WAY-310696 is unique due to its specific inhibition of sFRP-1, which directly increases Wnt signaling. This specificity makes it a valuable tool in research and potential therapeutic applications targeting the Wnt signaling pathway.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-oxocyclopenten-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKGENQDVFUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
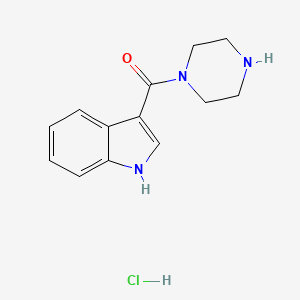


![(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide](/img/structure/B2357424.png)
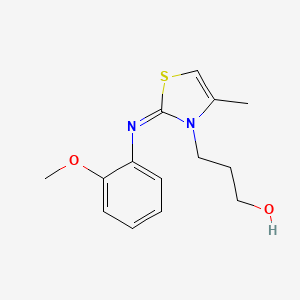
![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
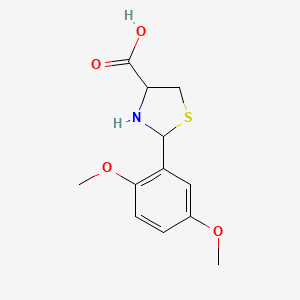
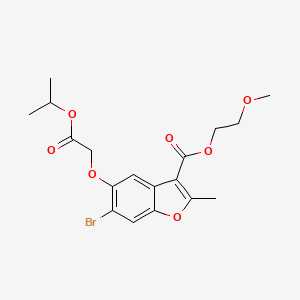

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/new.no-structure.jpg)

